

A Comprehensive Technical Guide to the Solubility of 4-Bromobiphenyl in Organic Solvents

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Compound of Interest

Compound Name: 4-Bromobiphenyl

Cat. No.: B057062

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of **4-bromobiphenyl** in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various research and development activities. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory procedures.

Core Concepts in Solubility

The solubility of a solid compound like **4-bromobiphenyl** in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar or weakly polar solutes tend to dissolve in non-polar or weakly polar solvents, while polar solutes are more soluble in polar solvents. The process of dissolution involves the breaking of intermolecular forces in both the solute and the solvent and the formation of new solute-solvent interactions. For **4-bromobiphenyl**, a relatively non-polar aromatic compound, solubility is expected to be favorable in a range of common organic solvents.^[1] Factors such as temperature and the specific nature of the solvent play a significant role in determining the extent of solubility.^[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for **4-bromobiphenyl** across a wide range of organic solvents and temperatures is not extensively available in public literature, this guide consolidates the existing information to provide a clear overview.

Solvent	Chemical Class	Formula	Polarity (Dielectric Constant)	Quantitative Solubility	Qualitative Solubility	Source
Dioxane	Ether	C ₄ H ₈ O ₂	2.2	1 g / 10 mL	Soluble	[2]
Methanol	Alcohol	CH ₃ OH	32.7	-	Very faint turbidity when hot	
Ethanol	Alcohol	C ₂ H ₅ OH	24.5	-	Soluble	[3]
Diethyl Ether	Ether	(C ₂ H ₅) ₂ O	4.3	-	Soluble	
Benzene	Aromatic Hydrocarbon	C ₆ H ₆	2.3	-	Soluble	
Toluene	Aromatic Hydrocarbon	C ₇ H ₈	2.4	-	Significant solubility	
Chloroform	Halogenated Alkane	CHCl ₃	4.8	-	Significant solubility	
Water	-	H ₂ O	80.1	-	Insoluble	

Note: The absence of quantitative data in this table highlights a gap in the publicly available literature. The provided experimental protocol can be utilized to determine precise solubility values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent. This equilibrium method ensures that the solvent is fully saturated with the solute, providing an accurate measure of solubility at a given temperature.

Materials and Equipment

- **4-Bromobiphenyl** (solid)
- Selected organic solvents (analytical grade or higher)
- Screw-capped vials or flasks
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Centrifuge (optional)

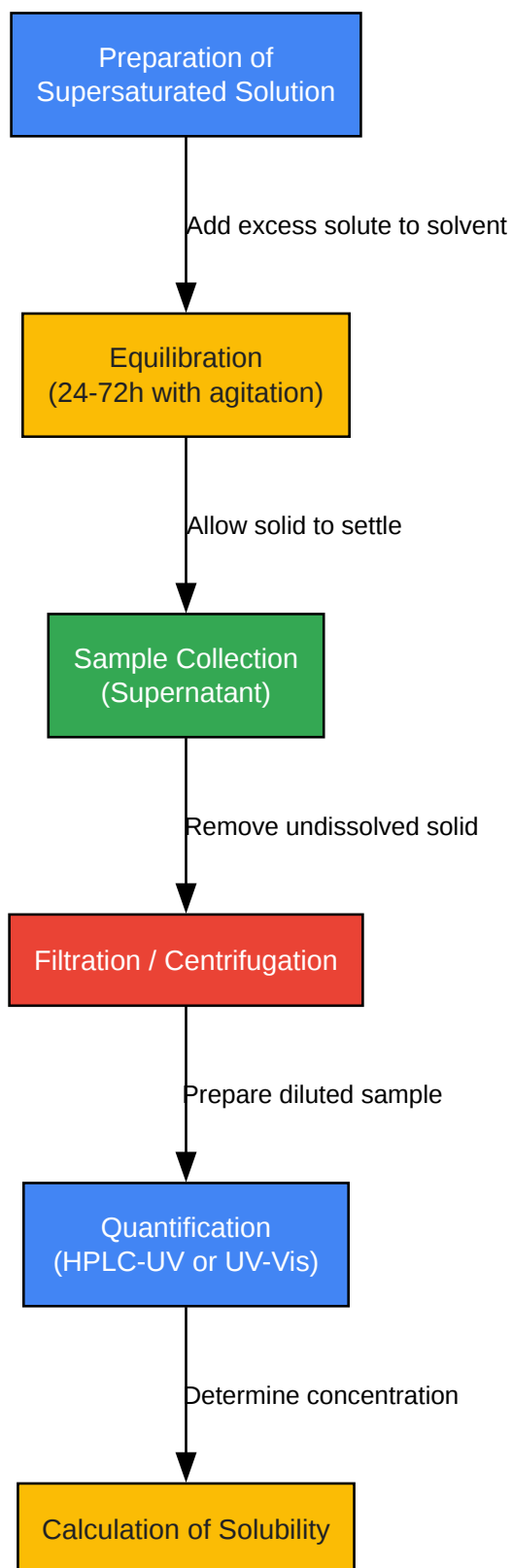
Procedure

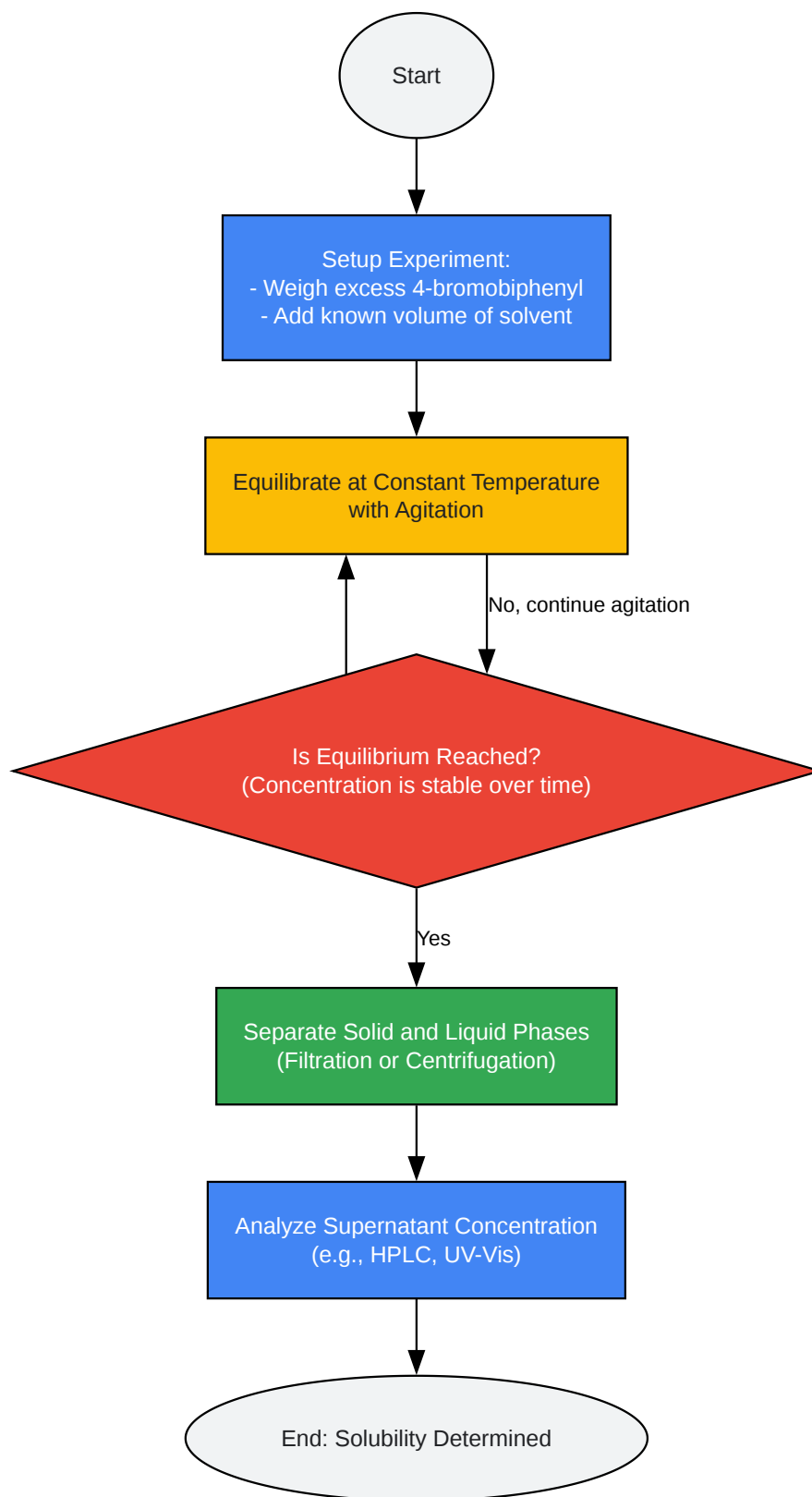
- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **4-bromobiphenyl** to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
 - Add a known volume of the desired organic solvent to each vial.
- Equilibration:
 - Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the supernatant remains constant, confirming that equilibrium has been achieved.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.
 - Alternatively, the vials can be centrifuged at the experimental temperature to pellet the excess solid before taking a sample of the clear supernatant.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of **4-bromobiphenyl**. A calibration curve should be generated using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of **4-bromobiphenyl** in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of **4-bromobiphenyl** solubility using the shake-flask method.





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